(R)-1,4-oxazepan-6-ol is a chiral, seven-membered heterocyclic building block featuring both oxygen and nitrogen heteroatoms alongside a stereospecific hydroxyl group at the 6-position. In modern medicinal chemistry and industrial procurement, it is primarily sourced as a conformationally distinct precursor for complex active pharmaceutical ingredients (APIs), including pan-KRAS inhibitors, HPK1 inhibitors, and monoamine reuptake inhibitors. Its unique geometry provides an optimal balance of reduced lipophilicity and controlled basicity (pKa) compared to traditional six-membered rings like morpholine or piperidine, making it a highly sought-after intermediate for optimizing pharmacokinetic profiles and target-binding affinity in advanced drug discovery pipelines[1].
Substituting (R)-1,4-oxazepan-6-ol with its (S)-enantiomer, racemic mixtures, or simpler analogs like morpholine or 4-hydroxypiperidine fundamentally compromises downstream API efficacy and manufacturability. In target-directed synthesis, such as for KRAS inhibitors, the (R)-configured hydroxyl group is strictly required to act as a precise hydrogen bond donor to specific protein residues like Asp12. Using a racemic mixture necessitates expensive, low-yield chiral chromatography steps downstream, severely impacting process economics. Furthermore, substituting with non-hydroxylated rings or methoxy-capped analogs eliminates critical hydrogen-bonding capabilities, which has been shown to reduce cellular potency by over 10-fold and negatively alter the target's lipophilicity and clearance rates [1]. Procurement must prioritize the enantiomerically pure (R)-form to ensure reproducible coupling efficiency and final product viability.
When incorporated into pan-KRAS inhibitor scaffolds, the free hydroxyl group of the 1,4-oxazepane ring acts as a critical hydrogen bond donor to the Asp12 residue. Quantitative structural-activity relationship (SAR) studies demonstrate that capping this hydroxyl group (e.g., as a methoxy analog) drastically reduces efficacy. While the free hydroxyl compound achieves a cellular p-ERK IC50 of ~64 nM, the methoxy-capped comparator shows a severely compromised cellular p-ERK IC50 of 1149 nM [1].
| Evidence Dimension | Cellular Potency (p-ERK IC50) |
| Target Compound Data | ~64 nM (utilizing the free hydroxyl oxazepane core) |
| Comparator Or Baseline | 1149 nM (Methoxy-capped analog) |
| Quantified Difference | >17-fold loss in cellular potency when the hydroxyl group is substituted |
| Conditions | Cell-based phospho-ERK1/2 assay in AsPC-1 pancreatic cancer cell lines |
Procurement of the free hydroxyl (R)-1,4-oxazepan-6-ol is essential for maintaining nanomolar cellular potency in kinase inhibitor development, as protected or substituted analogs fail to engage the target.
The incorporation of the 1,4-oxazepane-6-ol ring provides a strategic advantage in modulating the physicochemical properties of drug candidates compared to highly basic aza-tropane or piperazine building blocks. The presence of the oxygen heteroatom and the hydroxyl group lowers the overall basicity (pKa) and reduces lipophilicity. This structural modification minimizes non-specific ionic interactions and improves aqueous solubility, which directly translates to enhanced oral bioavailability and more favorable clearance rates in pharmacokinetic models compared to more lipophilic, highly basic nitrogenous rings [1].
| Evidence Dimension | Physicochemical optimization (pKa and lipophilicity) |
| Target Compound Data | Lowered pKa and reduced lipophilicity profile |
| Comparator Or Baseline | Traditional highly basic diamines/piperazines (higher pKa, higher lipophilicity) |
| Quantified Difference | Measurable reduction in basicity leading to improved target specificity and solubility |
| Conditions | In vitro physicochemical profiling and in vivo pharmacokinetic studies |
Selecting this specific building block allows formulators to overcome the poor solubility and high clearance rates typically associated with rigid, highly basic heterocyclic intermediates.
Utilizing enantiomerically pure (R)-1,4-oxazepan-6-ol as a starting material eliminates the need for downstream chiral resolution of complex API intermediates. Synthesizing advanced kinase inhibitors using a racemic 1,4-oxazepan-6-ol mixture requires subsequent separation via preparative chiral HPLC, which typically results in a >50% loss of the advanced, high-value intermediate and significantly increases solvent and time costs[1]. Procuring the (R)-enantiomer upfront ensures maximum atom economy and streamlines the scale-up manufacturing route.
| Evidence Dimension | Downstream API Yield |
| Target Compound Data | High theoretical yield with direct coupling of the (R)-enantiomer |
| Comparator Or Baseline | <50% yield of the desired active isomer when using racemic starting material |
| Quantified Difference | >50% improvement in advanced intermediate yield and elimination of chiral chromatography steps |
| Conditions | Industrial scale-up synthesis of chiral pharmaceutical intermediates |
Purchasing high-ee (R)-1,4-oxazepan-6-ol directly reduces the cost of goods sold (COGS) by preventing massive yield losses during late-stage chiral separation.
(R)-1,4-oxazepan-6-ol is a critical precursor for developing inhibitors targeting KRAS G12D, G12V, and other mutant variants. Its specific stereochemistry allows the hydroxyl group to optimally interact with the Asp12 residue in the binding pocket, making it the building block of choice for achieving sub-nanomolar biochemical potency and high cellular efficacy in oncology drug discovery [1].
The compound serves as a valuable chiral core for synthesizing central nervous system (CNS) therapeutics, particularly triple reuptake inhibitors targeting serotonin, norepinephrine, and dopamine. The 1,4-oxazepane ring provides the necessary conformational flexibility and hydrogen-bonding profile to ensure high target affinity and favorable blood-brain barrier penetration [2].
In medicinal chemistry programs struggling with high lipophilicity or poor aqueous solubility of lead compounds, incorporating (R)-1,4-oxazepan-6-ol in place of traditional piperidines or morpholines effectively lowers the pKa and enhances solubility. This makes it an ideal intermediate for rescuing late-stage candidates with suboptimal pharmacokinetic profiles[1].